molecular formula C14H10ClFO2 B2678127 1-[2-(4-chlorophenoxy)-5-fluorophenyl]ethan-1-one CAS No. 289717-98-2

1-[2-(4-chlorophenoxy)-5-fluorophenyl]ethan-1-one

Cat. No.: B2678127
CAS No.: 289717-98-2
M. Wt: 264.68
InChI Key: QZWSQLKOPCPRNJ-UHFFFAOYSA-N
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Description

1-[2-(4-chlorophenoxy)-5-fluorophenyl]ethan-1-one is an organic compound with the molecular formula C14H10ClFO2. This compound is characterized by the presence of a chlorophenoxy group and a fluorophenyl group attached to an ethanone backbone. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

The synthesis of 1-[2-(4-chlorophenoxy)-5-fluorophenyl]ethan-1-one typically involves multiple steps, including condensation, cyclization, and substitution reactions. One common method involves the condensation of diamines with benzoylacetone followed by cyclization with substituted benzaldehydes. Industrial production methods often optimize reactant ratios, catalyst selection, and reaction conditions to achieve high yields.

Chemical Reactions Analysis

Scientific Research Applications

1-[2-(4-chlorophenoxy)-5-fluorophenyl]ethan-1-one has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It is employed in the study of enzyme inhibition and receptor binding.

    Medicine: This compound is a key intermediate in the synthesis of pharmaceuticals with potential therapeutic effects.

    Industry: It is used in the production of agrochemicals with fungicidal activity.

Mechanism of Action

The mechanism of action of 1-[2-(4-chlorophenoxy)-5-fluorophenyl]ethan-1-one involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-[2-(4-chlorophenoxy)-5-fluorophenyl]ethan-1-one can be compared with similar compounds such as:

Properties

IUPAC Name

1-[2-(4-chlorophenoxy)-5-fluorophenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO2/c1-9(17)13-8-11(16)4-7-14(13)18-12-5-2-10(15)3-6-12/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZWSQLKOPCPRNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)F)OC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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